molecular formula C19H23BrN2O3 B283351 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide

2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide

Cat. No. B283351
M. Wt: 407.3 g/mol
InChI Key: QTPDFQROBHOONI-UHFFFAOYSA-N
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Description

2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide, also known as Brimonidine, is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a selective alpha-2 adrenergic receptor agonist that has been used in studies related to ophthalmology, neuroprotection, and dermatology.

Mechanism of Action

2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide works by selectively activating alpha-2 adrenergic receptors, which are found in various tissues, including the eye, brain, and skin. Activation of these receptors leads to reduced production of aqueous humor in the eye, neuroprotection through the inhibition of apoptosis and oxidative stress, and vasoconstriction in the skin.
Biochemical and Physiological Effects:
2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide has various biochemical and physiological effects that have been studied extensively in scientific research. These effects include reducing intraocular pressure, protecting neurons from apoptosis and oxidative stress, and reducing inflammation and erythema in the skin.

Advantages and Limitations for Lab Experiments

2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide has several advantages for lab experiments, including its high selectivity for alpha-2 adrenergic receptors, its well-characterized mechanism of action, and its availability as a commercially available compound. However, it also has limitations, such as potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide research, including its potential use as a neuroprotective agent in various neurodegenerative diseases, its use in combination with other drugs for enhanced efficacy, and its potential as a treatment for inflammatory skin conditions. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide.
Conclusion:
In conclusion, 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide is a chemical compound with various applications in scientific research. It has been extensively studied for its biochemical and physiological effects, including its ability to reduce intraocular pressure, protect neurons from apoptosis and oxidative stress, and reduce inflammation and erythema in the skin. While it has several advantages for lab experiments, it also has limitations that need to be considered. Further research is needed to fully understand its potential as a neuroprotective agent and treatment for inflammatory skin conditions.

Synthesis Methods

2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide can be synthesized using various methods, such as the reaction of 5-bromo-2-methoxyphenol with N-phenylacetamide in the presence of propylamine and a catalyst. The resulting product is then purified and characterized using various techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide has been extensively used in scientific research due to its various applications. It has been used in ophthalmology to treat glaucoma and ocular hypertension by reducing intraocular pressure. It has also been studied for its neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide has been used in dermatology for its anti-inflammatory and vasoconstrictive properties, making it a potential treatment for rosacea and other inflammatory skin conditions.

properties

Molecular Formula

C19H23BrN2O3

Molecular Weight

407.3 g/mol

IUPAC Name

2-[5-bromo-2-methoxy-4-(propylaminomethyl)phenoxy]-N-phenylacetamide

InChI

InChI=1S/C19H23BrN2O3/c1-3-9-21-12-14-10-17(24-2)18(11-16(14)20)25-13-19(23)22-15-7-5-4-6-8-15/h4-8,10-11,21H,3,9,12-13H2,1-2H3,(H,22,23)

InChI Key

QTPDFQROBHOONI-UHFFFAOYSA-N

SMILES

CCCNCC1=CC(=C(C=C1Br)OCC(=O)NC2=CC=CC=C2)OC

Canonical SMILES

CCCNCC1=CC(=C(C=C1Br)OCC(=O)NC2=CC=CC=C2)OC

Origin of Product

United States

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